Methyl 1-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinoyl)azetidine-3-carboxylate
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Overview
Description
“Methyl 1-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinoyl)azetidine-3-carboxylate” is a chemical compound with the molecular formula C15H18N2O4S and a molecular weight of 322.381.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this particular compound. However, thiophene derivatives, which are part of this compound’s structure, have been synthesized through various methods, including heterocyclization of different substrates2.Molecular Structure Analysis
The molecular structure of this compound includes a tetrahydrothiophene group, an isonicotinoyl group, and an azetidine-3-carboxylate group1. Unfortunately, I couldn’t find more detailed information on the molecular structure analysis of this compound.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “Methyl 1-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinoyl)azetidine-3-carboxylate”.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the information I retrieved.Scientific Research Applications
Molecular Synthesis and Structural Analysis
Research demonstrates the synthesis of molecular wires and related derivatives, showcasing the structural and optoelectronic properties critical for applications in materials science and electronics. For instance, the study by Wang et al. (2006) explores pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives, highlighting their synthesis, redox properties, and potential in optoelectronics due to their stable and structurally unique characteristics (Wang et al., 2006).
Catalytic and Asymmetric Synthesis
Jain et al. (2016) discuss the enantioselective functionalization of amines via palladium-catalyzed C–H arylation, underscoring the method's significance in creating bioactive compounds and its applications in drug discovery (Jain et al., 2016).
Antioxidative and Anti-inflammatory Properties
A study by Makkar and Chakraborty (2017) on cyclic ether from Kappaphycus alvarezii reveals antioxidative and anti-inflammatory activities, suggesting the compound's therapeutic potential (Makkar & Chakraborty, 2017).
Pharmaceutical Applications and Biological Activities
The synthesis and biological evaluation of novel compounds containing related structures are extensively studied for their potential antidepressant, nootropic, and antimicrobial activities. Thomas et al. (2016) synthesized and evaluated Schiff’s bases and 2-azetidinones derivatives, indicating the CNS-active potential of these compounds (Thomas et al., 2016).
Safety And Hazards
I couldn’t find specific safety and hazard information for this compound.
Future Directions
Unfortunately, I couldn’t find specific information on the future directions or potential applications of this compound.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to scientific literature or consult a chemistry professional.
properties
IUPAC Name |
methyl 1-[2-(thiolan-3-yloxy)pyridine-4-carbonyl]azetidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-20-15(19)11-7-17(8-11)14(18)10-2-4-16-13(6-10)21-12-3-5-22-9-12/h2,4,6,11-12H,3,5,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URGXDHFYIKCUHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C1)C(=O)C2=CC(=NC=C2)OC3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinoyl)azetidine-3-carboxylate |
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